molecular formula C13H20O B12668191 2H-2,4a-Methanonaphthalen-1(5H)-one, hexahydro-5,5-dimethyl- CAS No. 77923-74-1

2H-2,4a-Methanonaphthalen-1(5H)-one, hexahydro-5,5-dimethyl-

Cat. No.: B12668191
CAS No.: 77923-74-1
M. Wt: 192.30 g/mol
InChI Key: BFQXSHITVXYCMS-UHFFFAOYSA-N
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Description

2H-2,4a-Methanonaphthalen-1(5H)-one, hexahydro-5,5-dimethyl- is a complex organic compound with a unique structure. It belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by its hexahydro and dimethyl substitutions, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-2,4a-Methanonaphthalen-1(5H)-one, hexahydro-5,5-dimethyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the naphthalene core through cyclization of appropriate precursors.

    Hydrogenation: Introduction of hexahydro groups through catalytic hydrogenation.

    Methylation: Addition of methyl groups using reagents like methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound or reduce specific functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2H-2,4a-Methanonaphthalen-1(5H)-one, hexahydro-5,5-dimethyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: A simpler polycyclic aromatic hydrocarbon.

    Tetralin: A hydrogenated derivative of naphthalene.

    Decalin: A bicyclic compound with similar structural features.

Uniqueness

2H-2,4a-Methanonaphthalen-1(5H)-one, hexahydro-5,5-dimethyl- is unique due to its specific substitutions and structural configuration, which impart distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

77923-74-1

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

2,2-dimethyl-octahydro-1H-2,4a-methanonapthalen-8-one

InChI

InChI=1S/C13H20O/c1-12(2)6-3-4-10-11(14)9-5-7-13(10,12)8-9/h9-10H,3-8H2,1-2H3

InChI Key

BFQXSHITVXYCMS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2C13CCC(C3)C2=O)C

Origin of Product

United States

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